molecular formula C13H13N3O4S B1440459 [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid CAS No. 1171917-09-1

[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

Cat. No.: B1440459
CAS No.: 1171917-09-1
M. Wt: 307.33 g/mol
InChI Key: ADYRBDDTEOSLKU-UHFFFAOYSA-N
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Description

[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is an organic compound with the molecular formula C13H13N3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,5-dimethylthiazole with carbamoyl chloride to form the thiazolylcarbamoyl intermediate. This intermediate is then reacted with 2-oxo-2H-pyridine-1-yl acetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is mediated by the thiazolylcarbamoyl and pyridinyl groups, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • [4,5-Dimethyl-thiazol-2-ylcarbamoyl]-acetic acid
  • [4,5-Dimethyl-thiazol-2-ylcarbamoyl]-propionic acid
  • [4,5-Dimethyl-thiazol-2-ylcarbamoyl]-butyric acid

Uniqueness

Compared to similar compounds, [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[5-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-7-8(2)21-13(14-7)15-12(20)9-3-4-10(17)16(5-9)6-11(18)19/h3-5H,6H2,1-2H3,(H,18,19)(H,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYRBDDTEOSLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 2
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 3
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 4
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

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